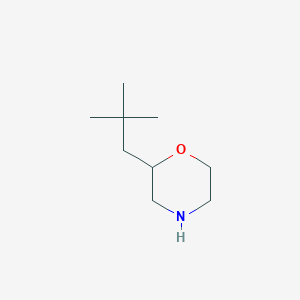
2-(2,2-Dimethylpropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropyl)morpholine is a chemical compound with the molecular formula C9H19NO. It is a derivative of morpholine, a heterocyclic amine featuring both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropyl)morpholine typically involves the reaction of morpholine with 2,2-dimethylpropyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate morpholine, followed by the addition of 2,2-dimethylpropyl bromide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dimethylpropyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-(2,2-Dimethylpropyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of various biochemical pathways, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on target proteins, altering their activity and leading to downstream biological effects .
Comparison with Similar Compounds
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
N-Methylmorpholine: A derivative with a methyl group, used as a catalyst and solvent.
N-Ethylmorpholine: Another derivative with an ethyl group, used in similar applications.
Uniqueness: 2-(2,2-Dimethylpropyl)morpholine is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This modification can enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)morpholine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)6-8-7-10-4-5-11-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
ZZOVQLMZSVTWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


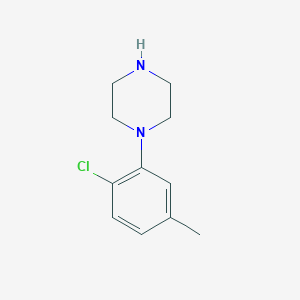
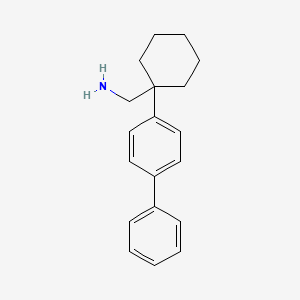
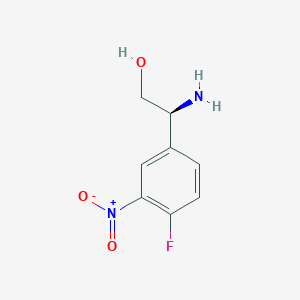

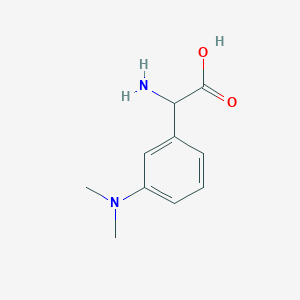
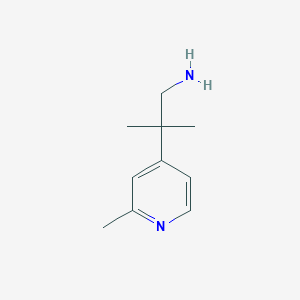
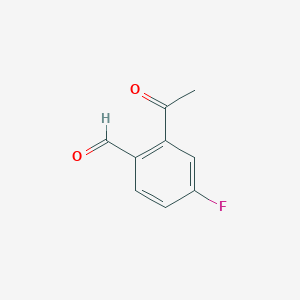

![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
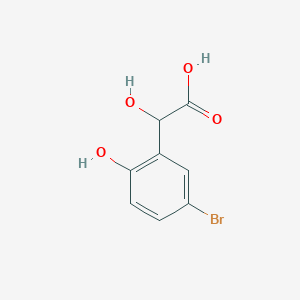
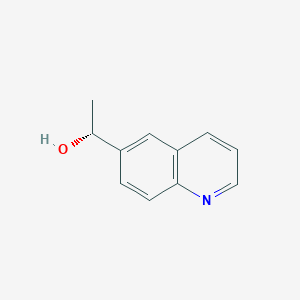
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
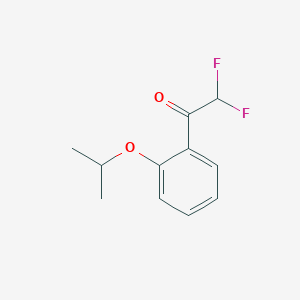
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
